Sodium dihydrogen citrate

Description

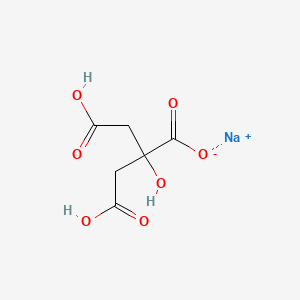

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H7NaO7 |

|---|---|

Molecular Weight |

214.10 g/mol |

IUPAC Name |

sodium;2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C6H8O7.Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-1 |

InChI Key |

HWPKGOGLCKPRLZ-UHFFFAOYSA-M |

SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[Na+] |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[Na+] |

physical_description |

Dry Powder; Liquid; Other Solid White odorless solid; [JECFA] White crystalline powder; [Alfa Aesar MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Sodium Dihydrogen Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dihydrogen citrate (B86180), also known as monosodium citrate or citric acid monosodium salt, is an acid salt of citric acid with the chemical formula NaH₂(C₆H₅O⇂).[1][2][3] It is a white, odorless, crystalline powder that is freely soluble in water and practically insoluble in ethanol.[1][3][4] This compound is widely utilized in the pharmaceutical, food, and cosmetic industries as a buffering agent, sequestrant, and excipient.[2][5][6] In pharmaceutical formulations, it plays a crucial role in maintaining pH stability, enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs), and acting as an anticoagulant for stored blood.[2][3][5][7] This technical guide provides an in-depth overview of the core chemical properties of sodium dihydrogen citrate, supported by experimental protocols and data presented for clarity and practical application in research and development.

Core Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: General Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₆H₇NaO₇ | [1][2][3][8] |

| Molecular Weight | 214.11 g/mol | [5][8][9][10][11] |

| CAS Number | 18996-35-5 | [1][2][9] |

| Appearance | White crystalline powder | [1][2][5] |

| Odor | Odorless | [1][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | References |

| Melting Point | 211-212 °C | [1][3][5][9] |

| Boiling Point | 309.6 °C | [3][6][12] |

| Solubility in Water | Soluble, 53.5 g/L at 20 °C | [1][3][9][13] |

| Solubility in Ethanol | Insoluble/Negligible | [1][3][13] |

| Acidity (pKa) | pKa₂ of citric acid is relevant: ~4.76 | [14] |

| pH of Aqueous Solution (1% w/v) | 3.5 - 3.8 | [15] |

| pH of Aqueous Solutions | 1 mM: 4.07; 10 mM: 3.87; 100 mM: 3.71; 1000 mM: 3.48 | [1][16][17] |

| Hygroscopicity | Hygroscopic | [3][13][18] |

Experimental Protocols

Detailed methodologies for the determination of key chemical properties of this compound are provided below. These protocols are based on established analytical techniques and pharmacopeial methods.

Assay by Potentiometric Titration

This method determines the purity of this compound by titrating its acidic protons with a standardized strong base.

Principle: this compound has two remaining acidic protons from the citric acid molecule. These can be neutralized by a strong base, such as sodium hydroxide (B78521). The equivalence point, where all the acid has been neutralized, can be accurately determined by monitoring the pH change with a potentiometer (pH meter).

Apparatus and Reagents:

-

pH meter with a glass electrode and a reference electrode

-

Burette (50 mL)

-

Magnetic stirrer and stir bar

-

Beaker (100 mL)

-

Analytical balance

-

This compound (dried sample)

-

0.1 N Sodium Hydroxide (standardized solution)

-

Deionized water

Procedure:

-

Accurately weigh approximately 180 mg of the previously dried this compound sample.[19]

-

Dissolve the sample in 25 mL of deionized water in a 100 mL beaker.[19]

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the pH electrode and reference electrode into the solution, ensuring the tips are well-covered and do not interfere with the stir bar.

-

Record the initial pH of the solution.

-

Titrate the solution with standardized 0.1 N sodium hydroxide from the burette. Add the titrant in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition.

-

As the pH begins to change more rapidly, reduce the increment volume (e.g., 0.1 mL) to accurately determine the endpoint.

-

Continue the titration past the equivalence point until the pH stabilizes again.

-

The endpoint is determined by the point of maximum inflection on the titration curve (pH vs. volume of NaOH) or by calculating the first or second derivative of the curve.

-

Calculate the percentage purity of this compound. Each mL of 0.1 N sodium hydroxide is equivalent to 10.706 mg of C₆H₇NaO₇.[19]

Determination of pH of an Aqueous Solution

This protocol describes the measurement of the pH of a this compound solution at a specific concentration.

Apparatus and Reagents:

-

pH meter with a calibrated glass electrode

-

Volumetric flasks

-

Analytical balance

-

This compound

-

Deionized water

-

Standard pH buffer solutions (e.g., pH 4.00 and 7.00)

Procedure:

-

Calibrate the pH meter using standard buffer solutions according to the manufacturer's instructions.

-

To prepare a 1% (w/v) solution, accurately weigh 1.0 g of this compound.

-

Transfer the weighed solid to a 100 mL volumetric flask.

-

Add a portion of deionized water to dissolve the solid and then dilute to the mark with deionized water. Mix thoroughly.

-

Transfer a suitable amount of the prepared solution to a beaker.

-

Immerse the calibrated pH electrode into the solution and record the stable pH reading.

Preparation of a Citrate Buffer (e.g., 0.1 M, pH 4.5)

This compound is a key component in the preparation of citrate buffers. This protocol outlines the preparation of a citrate buffer at a specific pH.

Principle: A buffer solution resists changes in pH upon the addition of small amounts of acid or base. A citrate buffer is typically prepared by mixing citric acid and its conjugate base (citrate) or by mixing different sodium salts of citric acid. To achieve a specific pH, the ratio of the acid to its conjugate base is adjusted according to the Henderson-Hasselbalch equation. For a target pH of 4.5, the pKa₂ of citric acid (approximately 4.76) is relevant, involving the equilibrium between the dihydrogen citrate (H₂Cit⁻) and monohydrogen citrate (HCit²⁻) species.

Apparatus and Reagents:

-

pH meter with a calibrated glass electrode

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

This compound (NaH₂C₆H₅O₇)

-

Disodium (B8443419) Hydrogen Citrate (Na₂HC₆H₅O₇) or a strong base (e.g., NaOH)

-

Deionized water

Procedure (Method 1: Using two citrate salts):

-

Calculate the required molar ratio of the acid (this compound) and its conjugate base (disodium hydrogen citrate) to achieve the target pH of 4.5 using the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]).

-

Weigh the calculated amounts of this compound and disodium hydrogen citrate to achieve a total citrate concentration of 0.1 M in the final volume.

-

Dissolve the salts in a volume of deionized water less than the final desired volume.

-

Use a calibrated pH meter to check the pH of the solution.

-

Adjust the pH to 4.5 by adding small amounts of a concentrated solution of either the acidic or basic citrate salt.

-

Transfer the solution to a volumetric flask and dilute to the final volume with deionized water.

Procedure (Method 2: Titration of this compound):

-

Dissolve the required amount of this compound to make a 0.1 M solution in a volume of deionized water less than the final volume.

-

While monitoring with a calibrated pH meter, slowly add a standardized solution of a strong base (e.g., 1 M NaOH) until the pH of the solution reaches 4.5.[3]

-

Transfer the solution to a volumetric flask and dilute to the final volume with deionized water.

Signaling Pathways and Logical Relationships

While this compound is not directly involved in specific intracellular signaling pathways in the same manner as signaling molecules, its role in pharmaceutical quality control involves a critical logical workflow. The following diagram illustrates a typical workflow for the quality control of this compound as a raw material in a pharmaceutical manufacturing setting.

Caption: Quality Control Workflow for this compound.

Conclusion

This compound is a versatile excipient with well-defined chemical and physical properties that are critical to its function in various applications, particularly in the pharmaceutical industry. Its acidic nature, buffering capacity, and solubility profile are key parameters that must be carefully controlled and monitored. The experimental protocols and logical workflows presented in this guide provide a framework for the accurate characterization and quality assessment of this compound, ensuring its suitability and performance in research, development, and manufacturing. A thorough understanding of these technical aspects is essential for scientists and professionals working to develop safe, stable, and effective products.

References

- 1. fao.org [fao.org]

- 2. spectrabase.com [spectrabase.com]

- 3. physical chemistry - How do I make a 0.5 M citrate buffer at pH 4.5? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Method of Analysis for Sodium Citrate | Pharmaguideline [pharmaguideline.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. youtube.com [youtube.com]

- 8. Sodium citrate (dihydrate) | C6H9Na3O9 | CID 138319705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, dihydrate [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 12. Sodium citrate(68-04-2) 1H NMR spectrum [chemicalbook.com]

- 13. Citrate Buffer (0.1 M, pH 6.0) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 14. Solved To create 100m of a 0.1M citrate buffer (ph 4.5). I | Chegg.com [chegg.com]

- 15. Atom Scientific Ltd | Product | this compound 99% Anhydrous [atomscientific.com]

- 16. jmscience.com [jmscience.com]

- 17. usbio.net [usbio.net]

- 18. Sodium Citrate / Citric acid Buffer protocol [diagnopal.ca]

- 19. chem.fsu.edu [chem.fsu.edu]

An In-depth Technical Guide to the Molecular Structure of Sodium Dihydrogen Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dihydrogen citrate (B86180), also known as monosodium citrate, is the monosodium salt of citric acid. It is a weak organic acid salt widely utilized in the pharmaceutical, food, and chemical industries for its buffering, chelating, and flavor-enhancing properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key experimental protocols related to sodium dihydrogen citrate, with a focus on providing detailed, actionable information for professionals in research and development.

Molecular Structure and Chemical Identity

This compound is an ionic compound formed from a sodium cation (Na⁺) and a dihydrogen citrate anion (C₆H₇O₇⁻). The dihydrogen citrate anion is derived from citric acid, a tricarboxylic acid, through the loss of one proton from one of its three carboxylic acid groups. The negative charge is delocalized across the carboxylate group. The remaining two carboxylic acid groups and the hydroxyl group remain protonated.

The chemical structure consists of a central carbon atom bonded to a hydroxyl group, a carboxymethyl group (-CH₂COOH), and two other carboxyl groups, one of which is deprotonated to form the carboxylate that ionically bonds with the sodium ion.

Below is a diagram illustrating the ionic and covalent bonding within this compound.

Physicochemical Properties

A summary of the key physicochemical properties of anhydrous this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₇NaO₇ | [1] |

| Molecular Weight | 214.10 g/mol | [1] |

| CAS Number | 18996-35-5 | [2] |

| Appearance | White crystalline powder | [2][3] |

| Melting Point | 212 °C | [3] |

| Solubility in Water | 135 g/L at 20 °C | [4] |

| Solubility in Ethanol (B145695) | Insoluble | [2][5] |

| pH (1% solution) | 3.5 - 3.8 | [1] |

| pKa of Citric Acid | pKa₁ = 3.13, pKa₂ = 4.76, pKa₃ = 6.40 |

Experimental Protocols

Synthesis of Anhydrous this compound

Principle:

This compound is synthesized by the partial neutralization of citric acid with a stoichiometric amount of sodium bicarbonate. The reaction proceeds with the evolution of carbon dioxide gas. The anhydrous product is obtained by crystallization from the resulting solution.

Materials:

-

Citric acid (anhydrous), reagent grade

-

Sodium bicarbonate, reagent grade

-

Deionized water

-

Ethanol (95%)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Vacuum flask

-

Oven

Procedure:

-

Dissolution of Citric Acid: In a 500 mL beaker, dissolve 19.21 g (0.1 mol) of anhydrous citric acid in 100 mL of deionized water with gentle stirring.

-

Neutralization: While stirring, slowly add 8.40 g (0.1 mol) of sodium bicarbonate in small portions to the citric acid solution. The addition should be gradual to control the effervescence from the release of carbon dioxide.

-

Completion of Reaction: Continue stirring the solution for 30 minutes after the final addition of sodium bicarbonate to ensure the reaction is complete. The final solution should be clear.

-

Crystallization: Gently heat the solution to reduce its volume to approximately 50-60 mL. Allow the concentrated solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Isolation of Crystals: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the crystals in an oven at 80-90 °C to a constant weight to obtain anhydrous this compound.

Assay of this compound by Titration

Principle:

The purity of the synthesized this compound can be determined by titration with a standardized solution of sodium hydroxide (B78521). The dihydrogen citrate anion has two remaining acidic protons that can be neutralized by a strong base.

Materials:

-

This compound (dried sample)

-

0.1 N Sodium hydroxide (standardized solution)

-

Deionized water

-

Potentiometric titrator or pH meter

-

Buret

-

Beaker

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh approximately 180 mg of the dried this compound sample.[6]

-

Dissolution: Dissolve the weighed sample in 25 mL of deionized water in a beaker.[6]

-

Titration: Titrate the solution with standardized 0.1 N sodium hydroxide.[6]

-

Endpoint Determination: Determine the endpoint of the titration potentiometrically. The endpoint corresponds to the second equivalence point where both acidic protons of the dihydrogen citrate anion have been neutralized.

-

Calculation: Calculate the purity of the this compound using the following formula:

Purity (%) = (V × N × E) / W × 100

Where:

-

V = Volume of NaOH solution used (mL)

-

N = Normality of the NaOH solution

-

E = Equivalent weight of this compound (10.706 mg/mL of 0.1 N NaOH)[6]

-

W = Weight of the sample (mg)

-

Spectroscopic Data

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for the identification and structural elucidation of this compound. The spectrum exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3500-2500 (broad) | O-H stretching of carboxylic acids and hydroxyl group |

| ~1730 | C=O stretching of the protonated carboxylic acid groups |

| ~1600-1550 | Asymmetric stretching of the carboxylate group (COO⁻) |

| ~1450-1380 | Symmetric stretching of the carboxylate group (COO⁻) |

| ~1250-1000 | C-O stretching of carboxylic acids and the hydroxyl group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed information about the carbon-hydrogen framework of the dihydrogen citrate anion.

¹H NMR: The proton NMR spectrum of the dihydrogen citrate anion in D₂O would be expected to show two diastereotopic protons of each of the two methylene (B1212753) (-CH₂-) groups as a pair of doublets (an AX system) due to the chiral center at the C3 carbon.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the six carbon atoms in the dihydrogen citrate anion, including the three carboxyl carbons, the central quaternary carbon, and the two methylene carbons.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis of this compound to its characterization and quality control.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, and relevant experimental protocols for this compound. The structured presentation of quantitative data and methodologies aims to support researchers, scientists, and drug development professionals in their work with this important compound. The provided diagrams and workflows offer clear visual aids to complement the technical descriptions.

References

- 1. 144-33-2 CAS | di-SODIUM HYDROGEN CITRATE | Inorganic Salts | Article No. 05896 [lobachemie.com]

- 2. This compound | 18996-35-5 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 18996-35-5 CAS | this compound | Laboratory Chemicals | Article No. 5856R [lobachemie.com]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. fao.org [fao.org]

Synthesis of Sodium Dihydrogen Citrate: An In-depth Technical Guide for Laboratory Use

Abstract

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of sodium dihydrogen citrate (B86180) (also known as monosodium citrate). Intended for researchers, scientists, and professionals in drug development, this document outlines the fundamental chemical principles, detailed experimental protocols, and methods for purification and characterization of the final product. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed experimental workflows visualized using Graphviz to ensure procedural clarity.

Introduction

Sodium dihydrogen citrate (NaC₆H₇O₇) is the monosodium salt of citric acid.[1] It is widely utilized in the pharmaceutical and food industries as a buffering agent, sequestrant, and anticoagulant for blood samples.[1][2] In a laboratory setting, the synthesis of this compound is a fundamental acid-base reaction that requires precise control of stoichiometry to ensure the formation of the desired monosodium salt over its disodium (B8443419) and trisodium (B8492382) counterparts. This guide details a reliable method for its preparation and purification for research and development applications.

Chemical Principles

The synthesis of this compound involves the partial neutralization of citric acid, a triprotic acid, with a sodium base.[1] The reaction can be performed using sodium hydroxide (B78521) (NaOH), sodium bicarbonate (NaHCO₃), or sodium carbonate (Na₂CO₃). The key to producing the monosodium salt is to control the molar ratio of the reactants. For this compound, a 1:1 molar ratio of citric acid to a monoprotic sodium source (like NaOH or NaHCO₃) is required.

The reaction with sodium hydroxide is as follows:

C₆H₈O₇ + NaOH → NaC₆H₇O₇ + H₂O

When using sodium bicarbonate, the reaction produces carbon dioxide as a byproduct:

C₆H₈O₇ + NaHCO₃ → NaC₆H₇O₇ + H₂O + CO₂

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product involved in the synthesis of this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Solubility |

| Citric Acid (anhydrous) | C₆H₈O₇ | 192.12 | White crystalline solid | Highly soluble in water and ethanol |

| Sodium Hydroxide | NaOH | 40.00 | White solid (pellets/flakes) | Highly soluble in water |

| This compound | NaC₆H₇O₇ | 214.11[3] | White crystalline powder[3] | Freely soluble in water; practically insoluble in ethanol[1][3] |

| Property | Value | Reference |

| pH of this compound Solution (10% w/v) | 3.4 - 3.8 | [3] |

| Melting Point of this compound | 211-212 °C | [4] |

| Assay Purity | ≥ 99.0% | [3] |

Experimental Protocols

This section provides a detailed methodology for the synthesis, purification, and characterization of this compound in a laboratory setting.

Synthesis of this compound

This protocol is based on the neutralization of citric acid with sodium hydroxide.

Materials:

-

Citric acid (anhydrous, C₆H₈O₇)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

pH meter or pH indicator strips

Procedure:

-

Prepare a solution of citric acid: Accurately weigh 19.21 g (0.1 mol) of anhydrous citric acid and dissolve it in 100 mL of deionized water in a 250 mL beaker. Stir the solution using a magnetic stirrer until all the citric acid has dissolved.

-

Prepare a solution of sodium hydroxide: Accurately weigh 4.00 g (0.1 mol) of sodium hydroxide pellets. In a separate beaker, carefully dissolve the NaOH in 50 mL of deionized water. Caution: The dissolution of NaOH is exothermic. Allow the solution to cool to room temperature.

-

Reaction: Slowly add the sodium hydroxide solution to the citric acid solution while continuously stirring. Monitor the pH of the reaction mixture. The addition should be dropwise as the pH approaches the target range of 3.5 - 3.8.

-

Completion: Once all the sodium hydroxide solution has been added, continue stirring for another 15-20 minutes to ensure the reaction is complete. The final pH of the solution should be between 3.4 and 3.8.[3]

Purification by Crystallization

Procedure:

-

Concentration: Gently heat the reaction solution on a hot plate to evaporate the water and concentrate the solution. Continue heating until the solution is reduced to about one-third of its original volume or until small crystals begin to form on a cooled glass rod dipped into the solution.[5]

-

Cooling: Cover the beaker and allow the concentrated solution to cool slowly to room temperature. For enhanced crystallization, the beaker can be placed in an ice bath.

-

Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

-

Drying: Dry the purified crystals in a drying oven at a temperature of 90-105°C to a constant weight.[6] The loss on drying should not be more than 0.4%.[3]

Characterization and Purity Assessment

Assay by Titration: The purity of the synthesized this compound can be determined by titration with a standardized solution of sodium hydroxide.[3]

Procedure:

-

Accurately weigh approximately 180 mg of the dried synthesized this compound.

-

Dissolve the sample in 25 mL of deionized water.

-

Titrate the solution with a standardized 0.1 N sodium hydroxide solution using a potentiometric endpoint determination or a suitable indicator.

-

Each mL of 0.1 N sodium hydroxide is equivalent to 10.706 mg of C₆H₇NaO₇.[3]

Calculation of Purity: Purity (%) = [(Volume of NaOH (mL) × Normality of NaOH × 10.706) / (Weight of sample (mg))] × 100

Calculation of Yield: Theoretical Yield (g) = Moles of limiting reactant × Molar mass of this compound Actual Yield (g) = Weight of the dried, purified product Percentage Yield (%) = (Actual Yield / Theoretical Yield) × 100

Visualized Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for the synthesis of this compound solution.

Caption: Workflow for the purification of this compound by crystallization.

Conclusion

The synthesis of this compound via the partial neutralization of citric acid is a straightforward and reproducible method for obtaining this valuable compound for laboratory use. By adhering to the detailed protocols for synthesis, purification, and characterization outlined in this guide, researchers can confidently produce high-purity this compound for their specific applications in drug development and other scientific endeavors. The provided workflows and quantitative data serve as a practical resource to ensure successful and efficient synthesis.

References

- 1. Monosodium citrate - Wikipedia [en.wikipedia.org]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. fao.org [fao.org]

- 4. Simple Steps for Making Sodium Citrate Buffer [thoughtco.com]

- 5. youtube.com [youtube.com]

- 6. CN102311336B - Method for preparing anhydrous monosodium citrate - Google Patents [patents.google.com]

"monosodium citrate vs trisodium citrate properties"

An In-depth Technical Guide to the Properties of Monosodium Citrate (B86180) and Trisodium (B8492382) Citrate

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical, physical, and pharmacological properties of monosodium citrate and trisodium citrate. It includes detailed experimental protocols for property determination and visual diagrams to illustrate key mechanisms and workflows.

Core Chemical and Physical Properties

Monosodium citrate and trisodium citrate are the monosodium and trisodium salts of citric acid, respectively. The primary distinction lies in the degree of neutralization of the three carboxylic acid groups on the citric acid molecule.[1] This structural difference results in significantly different properties, most notably the pH of their aqueous solutions. Monosodium citrate is an acid salt, creating an acidic solution, while trisodium citrate is a neutral to weakly basic salt, yielding an alkaline solution.[2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of anhydrous monosodium citrate and trisodium citrate (anhydrous and dihydrate forms).

Table 1: Chemical and Physical Properties

| Property | Monosodium Citrate (Anhydrous) | Trisodium Citrate (Anhydrous) | Trisodium Citrate (Dihydrate) |

| Synonyms | Sodium Dihydrogen Citrate[3] | Trisodium Salt of Citric Acid[4] | Citric Acid Trisodium Salt Dihydrate[5] |

| Chemical Formula | C₆H₇NaO₇[3] | C₆H₅Na₃O₇[4] | C₆H₅Na₃O₇·2H₂O |

| Molecular Weight | 214.11 g/mol | 258.07 g/mol [4] | 294.10 g/mol [4] |

| Appearance | White, odorless, crystalline powder[6] | White, crystalline powder or granular crystals[5] | Odorless, colorless monoclinic crystals or white crystalline powder[5] |

| Taste | Slightly acidic, sour, and salty taste | Saline, mildly tart taste | Cooling, saline taste |

| pH (Aqueous Solution) | 3.4 - 3.8 (1% solution) | 7.5 - 9.0 (5% solution) | 7.5 - 9.0 (5% solution) |

| Melting Point | >200°C (Decomposes)[6] | >300°C (Decomposes) | Loses water at ~150°C, decomposes at higher temperatures |

| Solubility in Water | Freely soluble[3] | Freely soluble | Freely soluble (1g in 1.5 mL at 25°C)[5] |

| Solubility in Ethanol | Practically insoluble[3] | Practically insoluble[5] | Insoluble[5] |

| Hygroscopicity | Less hygroscopic than citric acid[6] | Slightly deliquescent in moist air[5] | Slightly deliquescent in moist air[5] |

Data compiled from multiple sources.[1][4][5][6]

Pharmacological and Pharmaceutical Properties

Both monosodium and trisodium citrate are widely used in the pharmaceutical industry as excipients and, in some cases, as active ingredients.[7] Their primary functions are related to their buffering capacity and their ability to chelate divalent cations like calcium.

Table 2: Pharmacological and Pharmaceutical Applications

| Application | Monosodium Citrate | Trisodium Citrate | Mechanism of Action |

| Buffering Agent / pH Modifier | Yes (for acidic pH range) | Yes (for neutral to alkaline pH range) | As components of a weak acid/conjugate base system, they resist changes in pH.[2][6] |

| Anticoagulant | Yes | Yes (more common) | Chelates calcium ions (Ca²⁺), which are essential cofactors in the blood coagulation cascade, thereby preventing clotting.[3][7] |

| Systemic Alkalizer | Limited | Yes | Metabolized in the body to bicarbonate ions, which can neutralize excess acid in the blood and urine, treating metabolic acidosis.[2][8] |

| Excipient in Formulations | Used in dry blends, effervescent tablets due to lower hygroscopicity.[6] | Used in oral solutions, injectables, and as an emulsifying salt. | Provides pH stability to the active pharmaceutical ingredient (API), enhancing shelf-life and bioavailability.[6] |

| Urinary Alkalization | Yes | Yes | Increases urine pH to help prevent the formation of certain types of kidney stones.[3][7] |

| Sequestrant / Chelating Agent | Yes | Yes | Forms stable complexes with metal ions, preventing them from participating in unwanted reactions. |

Data compiled from multiple sources.[3][2][6][7][8]

Key Mechanisms and Workflows

Mechanism of Action: Anticoagulation

The primary mechanism by which citrate salts act as anticoagulants is through the chelation of ionized calcium (Ca²⁺). Calcium is a critical cofactor for several vitamin K-dependent clotting factors (Factors II, VII, IX, and X) in the coagulation cascade. By binding to calcium, citrate effectively removes it from the plasma, arresting the cascade and preventing clot formation.[9][10] This is the principle behind its use in blood collection tubes and for regional anticoagulation during dialysis.[9][11]

Caption: Citrate's anticoagulation mechanism via chelation of Ca²⁺ ions.

Citrate Metabolism

Upon absorption, citrate ions enter the body's metabolic pathways.[8] The primary fate of citrate is its entry into the citric acid cycle (also known as the Krebs cycle or TCA cycle), which occurs in the mitochondria of cells.[12] In this cycle, citrate is sequentially oxidized to release stored energy, which is captured in the form of ATP.[13] The complete metabolism of one mole of citrate ultimately yields bicarbonate, which contributes to the systemic alkalinizing effect of sodium citrate salts.[2][14]

Experimental Protocols

The following sections outline standard methodologies for determining key properties of monosodium and trisodium citrate.

Assay (Purity Determination) via Non-Aqueous Titration

This method is adapted from the United States Pharmacopeia (USP) monograph for Sodium Citrate and is suitable for determining the purity of citrate salts.[4][15]

Principle: The citrate salt is dissolved in a non-aqueous solvent (glacial acetic acid) and titrated with a strong acid (perchloric acid). The endpoint is determined potentiometrically.

Methodology:

-

Preparation: Accurately weigh approximately 350 mg of the citrate sample, previously dried at 180°C for 18 hours.

-

Dissolution: Transfer the sample to a 250-mL beaker and add 100 mL of glacial acetic acid. Stir until the sample is completely dissolved.

-

Titration: Titrate the solution with 0.1 N perchloric acid, using a potentiometer with a suitable electrode system to detect the endpoint.

-

Blank Correction: Perform a blank determination using 100 mL of glacial acetic acid without the sample and make any necessary corrections to the final titration volume.

-

Calculation: Calculate the percentage of the citrate salt in the sample. Each mL of 0.1 N perchloric acid is equivalent to 8.602 mg of anhydrous trisodium citrate (C₆H₅Na₃O₇). The equivalence for monosodium citrate must be calculated based on its stoichiometry.

Determination of pH

Principle: The pH of an aqueous solution of the citrate salt is measured using a calibrated pH meter.

Methodology:

-

Solution Preparation: Prepare an aqueous solution of the citrate salt at a specified concentration (e.g., 1% w/v for monosodium citrate, 5% w/v for trisodium citrate).

-

Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pH of the sample.

-

Measurement: Immerse the pH electrode in the sample solution and record the stable pH reading at a constant temperature (e.g., 25°C).

Determination of pKa via Potentiometric Titration

Principle: A solution of the acidic species (citric acid or monosodium citrate) is titrated with a strong base (e.g., NaOH). The pH is monitored throughout the titration. The pKa values correspond to the pH at the half-equivalence points.[16][17]

References

- 1. Khan Academy [khanacademy.org]

- 2. Trisodium citrate | C6H5Na3O7 | CID 6224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Monosodium citrate - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Sodium Citrate EP BP Ph Eur USP IP FCC Food grade manufacturers [mubychem.com]

- 6. citribel.com [citribel.com]

- 7. Sodium Citrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Sodium Citrate and Citric Acid Oral Solution: Package Insert / Prescribing Info [drugs.com]

- 9. Citrate As An Anticoagulant: Mechanism, Clinical Uses, and Benefits [needle.tube]

- 10. youtube.com [youtube.com]

- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 12. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 13. Citric Acid Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pharmacopeia.cn [pharmacopeia.cn]

- 16. genchem.chem.umass.edu [genchem.chem.umass.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

Solubility of Sodium Dihydrogen Citrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium dihydrogen citrate (B86180) in various organic solvents. Due to the limited availability of extensive quantitative data for sodium dihydrogen citrate, this guide presents the available qualitative and quantitative information for the target compound, supplemented with more extensive data for the parent compound, citric acid, to provide a valuable comparative reference. The guide also includes a detailed experimental protocol for determining the solubility of solids in liquids.

Introduction to this compound

This compound (monosodium citrate) is an acid salt of citric acid. It is a white, crystalline powder that is highly soluble in water and is commonly used in the food and pharmaceutical industries as a buffering agent, sequestrant, and anticoagulant for blood samples.[1][2] Its solubility in non-aqueous solvents is a critical parameter in various applications, including drug formulation, organic synthesis, and the development of novel delivery systems.

Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. The following sections summarize the available solubility data for this compound and citric acid.

This compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, various sources consistently report its general solubility characteristics.

Table 1: Qualitative and Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 20 | 53.5 g/L | [3] |

| Ethanol | Ambient | Insoluble / Practically Insoluble | [2][4][5] |

| Dimethyl Sulfoxide (DMSO) | Ambient | Insoluble | [1] |

Citric Acid (for comparative reference)

As the parent compound, the solubility of citric acid in various organic solvents has been more thoroughly investigated and can offer insights into the potential behavior of its monosodium salt.

Table 2: Quantitative Solubility of Citric Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Reference(s) |

| Ethanol | 25 | 62 | [6] |

| Amyl Acetate | 25 | 4.41 | [6] |

| Diethyl Ether | 25 | 1.05 | [6] |

Experimental Protocol: Determination of Solid Solubility using the Shake-Flask Method

The following protocol details a standard and reliable method for determining the equilibrium solubility of a solid compound, such as this compound, in a given solvent. This method is based on the principle of achieving a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials

-

This compound (or other solid solute)

-

Organic Solvent of Interest

-

Analytical Balance (± 0.1 mg)

-

Thermostatic Shaker Bath or Incubator

-

Centrifuge

-

Syringe Filters (solvent-compatible, appropriate pore size, e.g., 0.45 µm)

-

Volumetric flasks and pipettes

-

Gravimetric analysis equipment (drying oven, desiccator, pre-weighed weighing vessels) or a suitable analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).

Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of the solid solute to a known volume or mass of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Place the sealed container in a thermostatic shaker bath set to the desired temperature.

-

-

Equilibration:

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solute and solvent. It is advisable to determine the necessary equilibration time by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the solute concentration until it remains constant.

-

-

Phase Separation:

-

Once equilibrium is established, allow the mixture to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the sample at the same temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the aliquot using a syringe filter that is compatible with the solvent and has been pre-conditioned with the saturated solution to avoid loss of solute due to adsorption.

-

Accurately weigh or measure the volume of the filtered saturated solution.

-

-

Quantification of Solute Concentration (Gravimetric Method):

-

Transfer a precisely weighed amount of the filtered saturated solution to a pre-weighed, dry weighing vessel.

-

Evaporate the solvent in a drying oven at a temperature that is high enough to evaporate the solvent but low enough to not cause decomposition of the solute.

-

Once the solvent is fully evaporated, cool the vessel in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

The mass of the dissolved solute is the final constant weight of the vessel minus the initial weight of the empty vessel.

-

The mass of the solvent is the initial weight of the saturated solution aliquot minus the mass of the dissolved solute.

-

Calculate the solubility in desired units (e.g., g/100 g solvent, mg/mL).

-

-

Data Reporting:

-

Report the solubility value along with the specific solvent, temperature, and the analytical method used for quantification.

-

Workflow and Visualization

The following diagrams illustrate the logical flow of the experimental protocol for solubility determination.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide summarizes the currently available information on the solubility of this compound in organic solvents. While quantitative data is sparse, the provided qualitative information and the comparative data for citric acid offer a useful starting point for researchers and formulation scientists. The detailed experimental protocol for the shake-flask method provides a robust framework for generating reliable solubility data in-house for specific solvent systems of interest. Further research is warranted to establish a comprehensive quantitative solubility profile of this compound in a broader range of organic solvents to support its expanding applications in various scientific and industrial fields.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Monosodium citrate - Wikipedia [en.wikipedia.org]

- 3. Sodium dihydrogencitrate 99 18996-35-5 [sigmaaldrich.com]

- 4. Monosodium Citrate or this compound Manufacturers, SDS [mubychem.com]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. Citric acid - Wikipedia [en.wikipedia.org]

Anhydrous Sodium Dihydrogen Citrate: A Technical Guide to its Physical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physical characteristics of anhydrous sodium dihydrogen citrate (B86180) (also known as monosodium citrate). This compound is a crucial excipient in pharmaceutical formulations, valued for its roles as a buffering agent and sequestrant. Understanding its physical properties is paramount for formulation development, ensuring product stability, and maintaining quality control.

General and Molecular Information

Anhydrous sodium dihydrogen citrate is the monosodium salt of citric acid. It is produced by the partial neutralization of citric acid.[1] Its identity and fundamental properties are summarized below.

| Property | Data | Reference(s) |

| Chemical Name | This compound | [2][3] |

| Synonyms | Monosodium citrate, Sodium citrate monobasic | [2][3][4] |

| CAS Number | 18996-35-5 | [2][3] |

| Molecular Formula | C₆H₇NaO₇ (or NaH₂C₆H₅O₇) | [2][4] |

| Molecular Weight | 214.11 g/mol | [2][4] |

| Appearance | White, odorless, crystalline powder | [2][4][5] |

Physicochemical Properties

Solubility

Anhydrous this compound is characterized by its high solubility in water and practical insolubility in ethanol.[1][4][6] This differential solubility is critical for its application in aqueous-based formulations and for purification processes.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 135 |

| Ethanol | Ambient | Insoluble |

pH and Buffering Capacity

As an acid salt, solutions of this compound are acidic. Its buffering capacity is a key functional characteristic in pharmaceutical preparations, helping to maintain a stable pH environment.[2]

| Concentration | pH Range | Reference(s) |

| 1% w/v Solution | 3.5 - 3.8 | [2] |

| 1 in 10 Solution | 3.4 - 3.8 | [7] |

| 1 mM Solution | ~4.07 | [8] |

| 10 mM Solution | ~3.87 | [8] |

| 100 mM Solution | ~3.71 | [8] |

| 1000 mM Solution | ~3.48 | [8] |

Hygroscopicity

Anhydrous this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This property necessitates careful handling and storage conditions to prevent degradation and changes in physical properties.

The logical workflow for handling this hygroscopic material is outlined below.

Caption: Workflow for proper storage and handling of hygroscopic materials.

Thermal Properties

The thermal behavior of anhydrous this compound is critical for processes such as drying, milling, and formulation under elevated temperatures.

| Thermal Property | Value / Observation | Reference(s) |

| Melting Point | 212 °C | [1][9] |

| Decomposition | Decomposes upon heating, may emit toxic fumes. | [4][10] |

| Decomposition Products | Thermal decomposition of sodium citrates generally yields sodium carbonate and carbon dioxide. |

Spectroscopic and Structural Data

Infrared Spectroscopy (FTIR)

FTIR is a primary technique for the identification of this compound. The spectrum is characterized by vibrations of the carboxylate and hydroxyl groups.

-

Key Absorptions : The spectrum shows characteristic peaks corresponding to the symmetric and anti-symmetric stretching of the carboxylate (COO⁻) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy in D₂O confirms the citrate structure.

-

Key Resonances : The proton spectrum typically displays a characteristic set of doublet peaks around 2.6 ppm, corresponding to the diastereotopic methylene (B1212753) protons.

Crystal Structure

Crystallographic studies indicate that monosodium citrate typically adopts a monoclinic crystal structure.

-

Crystal System : Monoclinic

-

Space Group : P2₁/a

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of anhydrous this compound.

Protocol for Assay (Acid-Base Titration)

This method determines the purity of the substance by titrating its acidic protons.

Caption: Workflow for the assay of anhydrous this compound via titration.

Methodology:

-

Sample Preparation: Accurately weigh approximately 180 mg of anhydrous this compound, previously dried at 105°C for 4 hours.

-

Dissolution: Dissolve the weighed sample in 25 mL of recently boiled and cooled purified water.

-

Titration: Titrate the solution with standardized 0.1 N sodium hydroxide solution.

-

Endpoint Detection: Determine the equivalence point using a calibrated pH meter or potentiometric titrator. The endpoint is the point of maximum inflection in the titration curve.

-

Calculation: Calculate the percentage assay using the volume of NaOH consumed. Each milliliter of 0.1 N NaOH is equivalent to 10.706 mg of C₆H₇NaO₇.[7]

Protocol for Determination of pH (1% Solution)

This protocol measures the pH of a standardized aqueous solution.

Methodology:

-

Solution Preparation: Accurately weigh 1.0 g of anhydrous this compound. Dissolve in and dilute to 100 mL with purified water that has been recently boiled and cooled to minimize dissolved CO₂.

-

Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0) that bracket the expected pH.

-

Measurement: Immerse the calibrated electrode in the sample solution, gently stir, and record the pH reading once it stabilizes.

Protocol for Loss on Drying (LOD)

This test quantifies the amount of volatile matter (primarily water) in the sample.

Methodology:

-

Sample Preparation: Weigh accurately a weighing bottle that has been previously tared. Add approximately 1-2 g of the sample to the bottle and record the combined weight.

-

Drying: Place the open weighing bottle containing the sample in a drying oven set to 105°C.

-

Duration: Dry the sample for 4 hours.[7]

-

Cooling & Weighing: After drying, transfer the bottle to a desiccator to cool to room temperature. Once cooled, reweigh the bottle and its contents.

-

Calculation: The loss on drying is calculated as the percentage of weight lost during the drying process. A result of not more than 0.4% is typical.[7]

Protocol for Solubility Determination

This protocol provides a general method for assessing solubility.

References

- 1. Monosodium citrate - Wikipedia [en.wikipedia.org]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound(18996-35-5) IR Spectrum [chemicalbook.com]

- 4. 18996-35-5 CAS | this compound | Laboratory Chemicals | Article No. 5856R [lobachemie.com]

- 5. Sodium Citrate Dihydrate | C6H9Na3O9 | CID 71474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 99% | Fisher Scientific [fishersci.ca]

- 7. This compound | 18996-35-5 [chemicalbook.com]

- 8. This compound | 18996-35-5 [amp.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

Sodium Dihydrogen Citrate: A Technical Guide to pKa and Buffering Range for Researchers and Drug Development Professionals

Introduction

Sodium dihydrogen citrate (B86180), the monosodium salt of citric acid, is a crucial excipient in the pharmaceutical industry.[1] Its utility stems from its ability to act as a buffering agent, maintaining stable pH in formulations, which is critical for drug solubility, stability, and bioavailability.[2][3] This technical guide provides an in-depth analysis of the pKa values of sodium dihydrogen citrate and its effective buffering range, offering valuable data and experimental protocols for researchers, scientists, and drug development professionals.

Understanding the pKa of Citric Acid and its Salts

Citric acid is a weak tribasic acid, meaning it has three ionizable protons and therefore three distinct pKa values. These values are fundamental to understanding the buffering capacity of its salts, including this compound. The dissociation of citric acid occurs in three steps:

-

H₃C₆H₅O₇ ⇌ H₂C₆H₅O₇⁻ + H⁺ (pKa₁ ≈ 3.13)

-

H₂C₆H₅O₇⁻ ⇌ HC₆H₅O₇²⁻ + H⁺ (pKa₂ ≈ 4.76)

-

HC₆H₅O₇²⁻ ⇌ C₆H₅O₇³⁻ + H⁺ (pKa₃ ≈ 6.40)

This compound (NaH₂C₆H₅O₇) is the conjugate base formed from the first dissociation of citric acid.[4] When dissolved in water, it establishes an equilibrium involving the dihydrogen citrate ion (H₂C₆H₅O₇⁻). This ion can either donate a proton to act as an acid (governed by pKa₂) or accept a proton to act as a base (governed by pKa₁).

Buffering Range of this compound

The effective buffering range of a buffer is generally considered to be pKa ± 1. For a solution prepared with this compound, the buffering action is most effective in the pH ranges surrounding pKa₁ and pKa₂. Therefore, this compound is a key component in the formulation of citrate buffers, which have a broad and useful buffering range from approximately pH 3.0 to 6.2.[5][6][7]

A solution containing primarily this compound will have a pH that lies between pKa₁ and pKa₂. It can effectively resist pH changes upon the addition of an acid (by forming more undissociated citric acid) or a base (by forming the monohydrogen citrate ion).

Quantitative Data

The following tables summarize the key quantitative data related to citric acid and this compound.

Table 1: pKa Values of Citric Acid at 25°C

| pKa | Value | Corresponding Equilibrium |

| pKa₁ | 3.13 | H₃C₆H₅O₇ / H₂C₆H₅O₇⁻ |

| pKa₂ | 4.76 | H₂C₆H₅O₇⁻ / HC₆H₅O₇²⁻ |

| pKa₃ | 6.40 | HC₆H₅O₇²⁻ / C₆H₅O₇³⁻ |

Table 2: Effective Buffering Ranges for Citrate Buffer Systems

| Buffer System Components | Target pH Range | Relevant pKa |

| Citric Acid and this compound | 2.5 - 4.0 | pKa₁ (3.13) |

| This compound and Disodium Hydrogen Citrate | 4.0 - 5.5 | pKa₂ (4.76) |

| Disodium Hydrogen Citrate and Trisodium Citrate | 5.5 - 7.0 | pKa₃ (6.40) |

Experimental Protocols

Detailed methodologies for the preparation and characterization of citrate buffers are essential for reproducible research and formulation development.

Protocol 1: Preparation of a 0.1 M Citrate Buffer

This protocol describes the preparation of a 0.1 M citrate buffer solution with a specific pH.

-

Stock Solution Preparation:

-

Prepare a 0.1 M solution of citric acid monohydrate (21.01 g/L).

-

Prepare a 0.1 M solution of sodium citrate dihydrate (29.41 g/L).

-

-

Buffer Preparation:

-

To prepare a buffer of a desired pH, mix the volumes of the stock solutions according to established tables or a buffer calculator. For example, to achieve a pH of 4.0, you would mix approximately 61.5 ml of the citric acid solution with 38.5 ml of the sodium citrate solution and dilute to a final volume of 200 ml.

-

-

pH Adjustment:

-

Measure the pH of the resulting solution using a calibrated pH meter.

-

Adjust the pH to the desired value by adding small increments of the appropriate stock solution (citric acid to lower the pH, sodium citrate to raise it).

-

-

Final Volume Adjustment:

-

Once the target pH is achieved, bring the solution to the final desired volume with deionized water.

-

Protocol 2: Potentiometric Titration for pKa Determination

This method can be used to experimentally verify the pKa values of citric acid.

-

Sample Preparation:

-

Prepare a 0.1 M solution of citric acid in deionized water.

-

-

Titration Setup:

-

Place a calibrated pH electrode and a magnetic stirrer in the citric acid solution.

-

Fill a burette with a standardized solution of 0.1 M NaOH.

-

-

Titration Procedure:

-

Record the initial pH of the citric acid solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.5 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH has risen significantly, passing through all three equivalence points.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points (the midpoint of the flat regions of the curve). The first derivative of the titration curve can be used to accurately determine the equivalence points.

-

Visualizations

Caption: Stepwise dissociation of citric acid.

Caption: Workflow for citrate buffer preparation.

References

- 1. Atom Scientific Ltd | Product | this compound 99% Anhydrous [atomscientific.com]

- 2. What is the mechanism of Sodium Citrate Hydrate? [synapse.patsnap.com]

- 3. What does sodium citrate buffer mean? [lygshuren.com]

- 4. homework.study.com [homework.study.com]

- 5. researchgate.net [researchgate.net]

- 6. Monosodium citrate - Wikipedia [en.wikipedia.org]

- 7. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]

An In-depth Technical Guide on the Hygroscopic Nature of Sodium Dihydrogen Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sodium dihydrogen citrate (B86180), a monobasic salt of citric acid, is recognized for its hygroscopic properties, a critical consideration in pharmaceutical formulation and development.[1][2] This technical guide provides a comprehensive overview of the hygroscopic nature of sodium dihydrogen citrate, including its classification, the experimental protocols for its characterization, and the implications for its handling and stability. While specific quantitative moisture sorption data for this compound is not extensively available in public literature, this guide furnishes a framework for its evaluation based on established methodologies for pharmaceutical salts.

Introduction to the Hygroscopicity of this compound

This compound (C₆H₇NaO₇) is an acid salt of citric acid, appearing as a white, odorless crystalline powder.[3][4][5] Its propensity to attract and retain water molecules from the surrounding environment—a phenomenon known as hygroscopicity—is a key physicochemical property that can significantly influence its behavior during processing, storage, and within a final drug product formulation.[6][7] The uptake of moisture can lead to physical changes such as caking and deliquescence, as well as potential chemical degradation through hydrolysis.[6][8]

One manufacturer notes that to prevent caking, anhydrous monosodium citrate should be stored at a relative humidity of 50% and within a temperature range of 10–30 °C.[9] It is also stated that monosodium citrate is less hygroscopic than citric acid, making it a preferred option in moisture-sensitive formulations like dry blends and instant preparations.[1][2]

Quantitative Data on Hygroscopicity

A thorough review of scientific literature did not yield specific quantitative data for the moisture sorption isotherm or the precise critical relative humidity (CRH) of this compound. The CRH is the specific relative humidity at which a material begins to absorb moisture from the atmosphere. However, based on its chemical nature as a water-soluble salt, its hygroscopicity can be characterized and classified using standardized methods.

The European Pharmacopoeia provides a widely accepted classification system for the hygroscopicity of pharmaceutical solids.[10][11] This classification is based on the percentage of weight gain after storage at a defined temperature and relative humidity for a specific duration.

Table 1: European Pharmacopoeia Classification of Hygroscopicity [11][12]

| Classification | Weight Gain (% w/w) after 24h at 25°C and 80% RH |

| Non-hygroscopic | ≤ 0.12 |

| Slightly hygroscopic | > 0.12 and < 2.0 |

| Hygroscopic | ≥ 2.0 and < 15.0 |

| Very hygroscopic | ≥ 15.0 |

Experimental Protocols for Hygroscopicity Assessment

The most common and accurate method for determining the hygroscopicity of a pharmaceutical solid is Dynamic Vapor Sorption (DVS).[10][13][14] DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[14]

Detailed Protocol for Dynamic Vapor Sorption (DVS) Analysis:

-

Sample Preparation:

-

Accurately weigh a representative sample (typically 5-15 mg) of this compound into the DVS instrument's sample pan.[15]

-

Ensure the sample is a fine, uniform powder to maximize surface area exposure.

-

-

Initial Drying:

-

The sample is initially dried in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry reference weight.

-

-

Sorption Phase:

-

The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).[13]

-

At each RH step, the sample mass is continuously monitored until equilibrium is reached. Equilibrium is typically defined by a rate of mass change below a certain threshold (e.g., dm/dt < 0.0005%/min).[13]

-

-

Desorption Phase:

-

Following the sorption phase, the relative humidity is decreased in a similar stepwise manner from 90% back to 0% RH.

-

The mass change is again monitored at each step until equilibrium is reached.

-

-

Data Analysis:

-

The equilibrium mass at each RH step is used to construct a moisture sorption-desorption isotherm, which plots the percentage change in mass versus relative humidity.

-

The hygroscopicity classification can be determined from the weight gain at 80% RH during the sorption phase.[10]

-

Hysteresis, the difference between the sorption and desorption curves, can provide insights into the physical changes occurring in the material.

-

Visualizing Experimental and Logical Relationships

Diagram 1: Generalized Experimental Workflow for Hygroscopicity Assessment using DVS

Caption: A flowchart illustrating the key stages of hygroscopicity assessment using Dynamic Vapor Sorption.

Diagram 2: Logical Relationship Between Relative Humidity and the Physical State of a Hygroscopic Substance

Caption: The influence of ambient relative humidity on the physical state of a hygroscopic material.

Implications for Drug Development

The hygroscopic nature of this compound has several important implications for drug development professionals:

-

Handling and Storage: Strict control of environmental humidity is necessary during the handling and storage of this compound to prevent caking and potential degradation.[9]

-

Formulation: In solid dosage forms, moisture uptake can affect tablet hardness, dissolution rates, and overall stability.[16] The compatibility of this compound with other excipients, particularly those that are also hygroscopic, should be carefully evaluated.

-

Packaging: The selection of appropriate packaging with a high moisture barrier is crucial to protect formulations containing this compound from ambient humidity.

-

Stability Studies: Stability testing should include challenging conditions of high humidity to assess the potential for physical and chemical changes over the shelf life of the product.

Conclusion

While specific quantitative hygroscopicity data for this compound is not extensively documented in publicly accessible sources, its inherent hygroscopic nature is well-established. For researchers and drug development professionals, a thorough understanding and characterization of this property are paramount. The use of standardized methodologies, such as Dynamic Vapor Sorption, allows for the accurate classification and prediction of its behavior in various environments. This knowledge is essential for the development of stable, effective, and high-quality pharmaceutical products containing this compound.

References

- 1. Monosodium Citrate | Monobasic Salt | Citrics | ACIDULANTS [jungbunzlauer.com]

- 2. MONOSODIUM CITRATE - Ataman Kimya [atamanchemicals.com]

- 3. fao.org [fao.org]

- 4. Monosodium citrate - Wikipedia [en.wikipedia.org]

- 5. This compound | 18996-35-5 [chemicalbook.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. pharmainfo.in [pharmainfo.in]

- 8. The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. citribel.com [citribel.com]

- 10. particletechlabs.com [particletechlabs.com]

- 11. asiapharmaceutics.info [asiapharmaceutics.info]

- 12. pharmagrowthhub.com [pharmagrowthhub.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. mt.com [mt.com]

- 15. jocpr.com [jocpr.com]

- 16. Effect of Humidity Level on Tablet Stability | Pharmaguideline [pharmaguideline.com]

A Technical Guide to the Nomenclature and Application of Sodium Dihydrogen Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, and key experimental applications of sodium dihydrogen citrate (B86180). Intended for professionals in research and development, this document offers detailed methodologies and structured data to support laboratory work and formulation development.

Core Concepts in Nomenclature

The naming of sodium citrate salts can be nuanced, reflecting the progressive neutralization of the three carboxylic acid groups of citric acid. Sodium dihydrogen citrate is the acid salt resulting from the replacement of one of citric acid's three acidic protons with a sodium ion.

Systematic and Common Names:

-

IUPAC Name: Sodium 2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate[1].

-

Common Names: Monosodium citrate, sodium citrate monobasic[1][2][3].

-

Synonyms: Sodium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate, E 331i[1][4][5].

The following diagram illustrates the relationship between citric acid and its corresponding sodium salts, highlighting the sequential replacement of acidic protons.

Caption: Neutralization pathway of citric acid to its sodium salts.

Physicochemical and Analytical Data

The following tables summarize key quantitative data for this compound, facilitating comparison and use in experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₇NaO₇ | [1][4] |

| Molar Mass | 214.105 g·mol⁻¹ | [1] |

| Appearance | White, odorless, crystalline powder | [6][7] |

| Solubility in Water | Highly soluble | [1][4] |

| Solubility in Ethanol (B145695) | Practically insoluble | [1][4] |

| Acidity (pKa) | 3.50–3.80 | [1] |

| pH (5% aqueous solution) | 3.5–3.8 | [4] |

Table 2: Analytical Parameters for HPLC Analysis of Citrate

| Parameter | Value | Reference |

| Column | Diamonsil C18 (250 mm × 4.6 mm, 5 µm) | [8] |

| Mobile Phase | Methanol : 0.05 M KH₂PO₄ (pH 2.5–2.8) (5:95, v/v) | [8] |

| Flow Rate | 1.0 mL/min | [8] |

| Detection Wavelength | 210 nm | [8] |

| Linear Range | 0.5–6 mg/mL | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and key applications of this compound.

Synthesis of this compound

Principle: This protocol describes the synthesis of this compound through the partial neutralization of citric acid with sodium bicarbonate.[1][5]

Materials:

-

Citric acid (anhydrous)

-

Sodium bicarbonate

-

Deionized water

-

Ethanol (95%)

-

Magnetic stirrer and stir bar

-

Beakers

-

pH meter

-

Büchner funnel and filter paper

Procedure:

-

Prepare a concentrated aqueous solution of citric acid (e.g., 2 moles in 500 mL of deionized water).

-

Slowly add sodium bicarbonate (1 mole) to the citric acid solution while stirring continuously. The addition should be gradual to control the effervescence of CO₂.

-

Monitor the pH of the solution. The target pH for this compound is between 3.5 and 3.8.

-

Once the reaction is complete and the desired pH is achieved, the solution can be concentrated by gentle heating to induce crystallization.

-

Alternatively, the this compound can be precipitated by adding a sufficient volume of ethanol, in which it is insoluble.

-

Collect the resulting white crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound in an oven at a low temperature (e.g., 60-70 °C) to a constant weight.

Quantitative Analysis by Titration

Principle: The purity of this compound can be determined by titrating the remaining acidic protons with a standardized solution of sodium hydroxide (B78521).

Materials:

-

This compound (dried sample)

-

0.1 N Sodium hydroxide (standardized solution)

-

Deionized water

-

Potentiometric titrator or pH meter

-

Burette

-

Beaker

-

Analytical balance

Procedure:

-

Accurately weigh approximately 180 mg of the dried this compound sample.[1]

-

Dissolve the sample in 25 mL of deionized water in a beaker.[1]

-

Titrate the solution with 0.1 N sodium hydroxide using a potentiometric titrator to determine the endpoint.[1]

-

Record the volume of NaOH solution required to reach the equivalence point.

-

Calculate the purity of the this compound using the following formula:

-

Purity (%) = (V × N × 10.706) / W × 100

-

Where:

-

V = Volume of NaOH solution in mL

-

N = Normality of the NaOH solution

-

W = Weight of the sample in mg

-

10.706 = mg of C₆H₇NaO₇ equivalent to 1 mL of 0.1 N NaOH[1]

-

-

Application as a Blood Anticoagulant

Principle: Sodium citrate acts as an anticoagulant by chelating calcium ions in the blood, which are essential for the coagulation cascade.[2][9]

Workflow for Anticoagulation in Apheresis:

Caption: Workflow of sodium citrate use in an apheresis procedure.

Protocol for Regional Citrate Anticoagulation in Continuous Veno-Venous Hemofiltration (CVVH):

Materials:

-

4% Sodium Citrate Solution

-

Infusion pump

-

CVVH machine

-

Blood gas and electrolyte analyzer

Procedure:

-

Infuse the 4% sodium citrate solution into the arterial port of the CVVH circuit.[10]

-

The initial infusion rate is calculated based on the blood flow rate (e.g., infusion rate (mL/h) = blood flow rate (mL/min) × 1.3–1.5).[10]

-

Monitor the post-filter ionized calcium (iCa²⁺) levels hourly at the beginning of the treatment. The target range is typically 0.25–0.35 mmol/L.[10]

-

Adjust the citrate infusion rate to maintain the target post-filter iCa²⁺ level.[10]

-

Administer a calcium solution through a separate line (e.g., central venous line or the return port of the circuit) to replace the calcium lost through chelation and maintain systemic calcium levels in the patient.[10]

-

Monitor systemic iCa²⁺ levels and the total calcium/iCa²⁺ ratio every 4-6 hours once the patient is stable.[10]

Use in Gold Nanoparticle Synthesis (Turkevich Method)

Principle: Sodium citrate serves as both a reducing agent and a capping agent in the synthesis of gold nanoparticles. It reduces Au³⁺ ions to Au⁰ and then stabilizes the newly formed nanoparticles, preventing their aggregation.

Materials:

-

Hydrogen tetrachloroaurate (B171879) (HAuCl₄) solution (1.0 mM)

-

Trisodium citrate dihydrate solution (1%)

-

Stirring hot plate and stir bar

-

Erlenmeyer flask or beaker

-

Deionized water

Procedure:

-

Add 20 mL of 1.0 mM HAuCl₄ solution to a 50 mL beaker on a stirring hot plate.[7]

-

Bring the solution to a rolling boil while stirring.[7]

-

Quickly add 2 mL of the 1% trisodium citrate solution to the rapidly stirring, boiling HAuCl₄ solution.[7]

-

Observe the color change of the solution from pale yellow to colorless, then to gray, and finally to a deep red, which indicates the formation of gold nanoparticles.

-

Continue heating and stirring for approximately 10 minutes.[7]

-

Remove the solution from the heat and allow it to cool to room temperature. The resulting colloidal gold solution is stable for an extended period.

This guide provides foundational knowledge and practical protocols for the effective use of this compound in a variety of scientific and developmental contexts. For specific applications, further optimization of these methods may be required.

References

- 1. fao.org [fao.org]

- 2. Sodium citrate anticoagulant used in coagulation testing and erythrocyte sedimentation rate determination [vacutaineradditives.com]

- 3. Development of Better-Quality Assay Method for the Citric Acid and Sodium Citrate in Ophthalmic/Oral Solutions and Their Application to Deformulation Studies [scirp.org]

- 4. CN102476993B - Preparation method of sodium citrate - Google Patents [patents.google.com]

- 5. jmscience.com [jmscience.com]

- 6. scribd.com [scribd.com]

- 7. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 8. Content determination of citrate in sodium citrate injection for catheter locking by HPLC [yxsj.smmu.edu.cn]

- 9. What is the mechanism of Sodium Citrate Hydrate? [synapse.patsnap.com]

- 10. Effect of sodium citrate anticoagulant solution in continuous veno-venous hemofiltration in critically ill children - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Sodium Dihydrogen Citrate Buffer: A Comprehensive Guide for Laboratory Applications

Introduction

Sodium citrate (B86180) buffers are versatile and widely utilized buffer systems in various scientific disciplines, including molecular biology, biochemistry, histology, and pharmaceutical sciences. Their efficacy in maintaining a stable pH in the acidic to neutral range, coupled with their role in specific experimental techniques, makes them an indispensable tool for researchers, scientists, and drug development professionals. This document provides a detailed overview of the preparation, applications, and underlying principles of sodium dihydrogen citrate buffers.

Citrate buffer systems are effective in the pH range of 3.0 to 6.2.[1][2] This buffering capacity is attributed to the three pKa values of citric acid: pKa1 ≈ 3.13, pKa2 ≈ 4.76, and pKa3 ≈ 6.4. The buffer is typically prepared by combining citric acid with its conjugate base, sodium citrate, or by titrating a solution of citric acid with a strong base like sodium hydroxide (B78521) (NaOH). The specific ratio of the acid and its conjugate base determines the final pH of the buffer.

Key applications of sodium citrate buffers include their use in RNA isolation, where they help prevent base hydrolysis, and in immunohistochemistry for antigen retrieval by breaking protein cross-links.[1][3][4] They are also employed in enzyme assays, as a stabilizing agent for proteins, and in various other biochemical and molecular biology protocols.[5]

Materials and Equipment

Reagents

-

Citric Acid (monohydrate or anhydrous)

-

Sodium Citrate (dihydrate or anhydrous)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Distilled or Deionized Water

-

Tween 20 (optional, for specific applications)

Equipment

-

pH meter

-

Magnetic stirrer and stir bar

-

Glass beakers

-

Graduated cylinders

-

Volumetric flasks

-

Analytical balance

-

Autoclave (for sterilization)

-

0.22 µm or 0.45 µm sterile filters

Buffer Preparation Protocols

There are two primary methods for preparing sodium citrate buffers: by mixing stock solutions of the acidic and basic components or by titrating a single component with a strong acid or base.

Method 1: Preparation from Stock Solutions

This method involves preparing individual stock solutions of citric acid and sodium citrate and then mixing them in specific ratios to achieve the desired pH.

1. Preparation of 0.1 M Citric Acid Stock Solution:

-

Weigh 21.01 g of citric acid monohydrate (C₆H₈O₇·H₂O, MW: 210.14 g/mol ) or 19.21 g of citric acid anhydrous (C₆H₈O₇, MW: 192.12 g/mol ).

-

Dissolve the citric acid in approximately 800 mL of distilled water.

-

Transfer the solution to a 1 L volumetric flask and add distilled water to the mark.

2. Preparation of 0.1 M Sodium Citrate (Trisodium Citrate Dihydrate) Stock Solution:

-

Weigh 29.41 g of sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O, MW: 294.10 g/mol ).

-

Dissolve the sodium citrate in approximately 800 mL of distilled water.

-

Transfer the solution to a 1 L volumetric flask and add distilled water to the mark.

3. Mixing to Achieve Desired pH:

-

Combine the volumes of the 0.1 M citric acid and 0.1 M sodium citrate stock solutions as indicated in Table 1 to obtain the desired pH.

-

Verify the pH using a calibrated pH meter and adjust if necessary with small additions of 1N HCl or 1N NaOH.

Table 1: Preparation of 0.1 M Sodium Citrate Buffer by Mixing Stock Solutions

| Desired pH | Volume of 0.1 M Citric Acid (mL) | Volume of 0.1 M Sodium Citrate (mL) |

| 3.0 | 46.5 | 3.5 |

| 3.4 | 40.0 | 10.0 |

| 3.8 | 35.0 | 15.0 |

| 4.2 | 31.5 | 18.5 |

| 4.6 | 25.5 | 24.5 |

| 5.0 | 20.5 | 29.5 |

| 5.4 | 16.0 | 34.0 |

| 5.8 | 11.8 | 38.2 |

| 6.2 | 7.2 | 42.8 |

Data adapted from protocols.io.[6]

Method 2: Titration Method

This method involves preparing a solution of either citric acid or sodium citrate and adjusting the pH to the desired value using a strong base or acid.